

Application Notes and Protocols: 9,10-Phenanthrenedione as a Photosensitizer in Organic Reactions

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Compound of Interest

Compound Name: 9,10-Phenanthrenedione

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Introduction

9,10-Phenanthrenedione, also known as phenanthrenequinone, is a versatile and cost-effective organic photosensitizer that is gaining traction in modern organic synthesis. Its ability to absorb visible light and promote a variety of chemical transformations makes it a valuable tool for developing greener and more efficient reaction methodologies. This document provides detailed application notes and protocols for the use of **9,10-phenanthrenedione** in two distinct and impactful organic reactions: the visible-light photoredox functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones and the synthesis of polysubstituted quinolines.

Application 1: Visible-Light Photoredox Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones via Friedel-Crafts Reaction

This application note details a sustainable and efficient method for the C-H functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles and other electron-rich arenes.^{[1][2][3][4]} The reaction is catalyzed by the inexpensive and readily available organic photosensitizer **9,10-phenanthrenedione**, in conjunction with a Lewis acid, under visible light irradiation.^{[1][2]} This

methodology offers a green alternative to traditional methods that often require harsh conditions and expensive metal catalysts.[1]

Reaction Principle

The reaction proceeds via a proposed single-electron transfer (SET) mechanism.[1] Upon irradiation with visible light, **9,10-phenanthrene-9,10-dione** is excited to its triplet state. The excited photosensitizer then oxidizes the 3,4-dihydro-1,4-benzoxazin-2-one to a nitrogen radical cation. Subsequent deprotonation and further oxidation generate an iminium ion, which then undergoes a Friedel-Crafts reaction with an electron-rich arene. The photosensitizer is regenerated by molecular oxygen, which acts as the terminal oxidant.[1]

Quantitative Data Summary

The following table summarizes the yields of various functionalized 3,4-dihydro-1,4-benzoxazin-2-one derivatives.

Entry	Benzoxazinone Derivative	Arene	Product	Yield (%)
1	4-benzyl-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	Indole	4-benzyl-3-(1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	85
2	4-benzyl-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	2-Methylindole	4-benzyl-3-(2-methyl-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	82
3	4-benzyl-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	5-Methoxyindole	4-benzyl-3-(5-methoxy-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	78
4	4-methyl-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	Indole	4-methyl-3-(1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	75
5	4-ethyl-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	Indole	4-ethyl-3-(1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1][5]oxazin-2-one	80

Experimental Protocol

Materials:

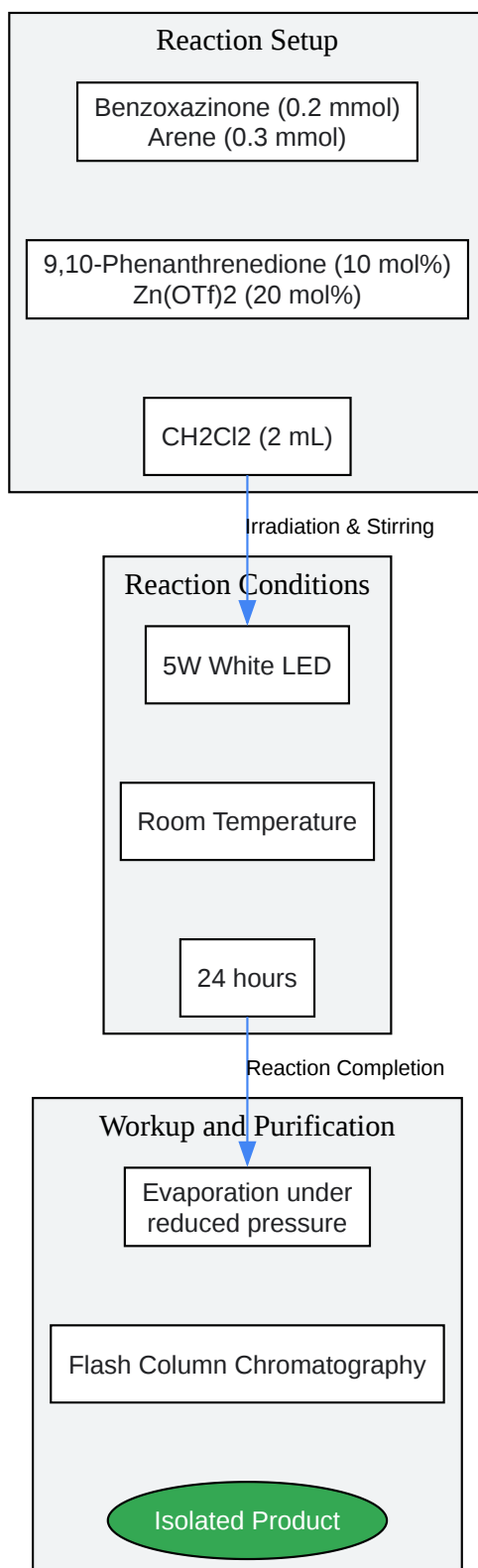
- **9,10-Phenanthredione** (10 mol%)

- Zn(OTf)₂ (20 mol%)
- Substituted 3,4-dihydro-1,4-benzoxazin-2-one (0.2 mmol)
- Indole or other arene (0.3 mmol)
- Dichloromethane (CH₂Cl₂) (2 mL)
- 5W white LED lamp
- Reaction vial (e.g., 4 mL) with a magnetic stir bar
- Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

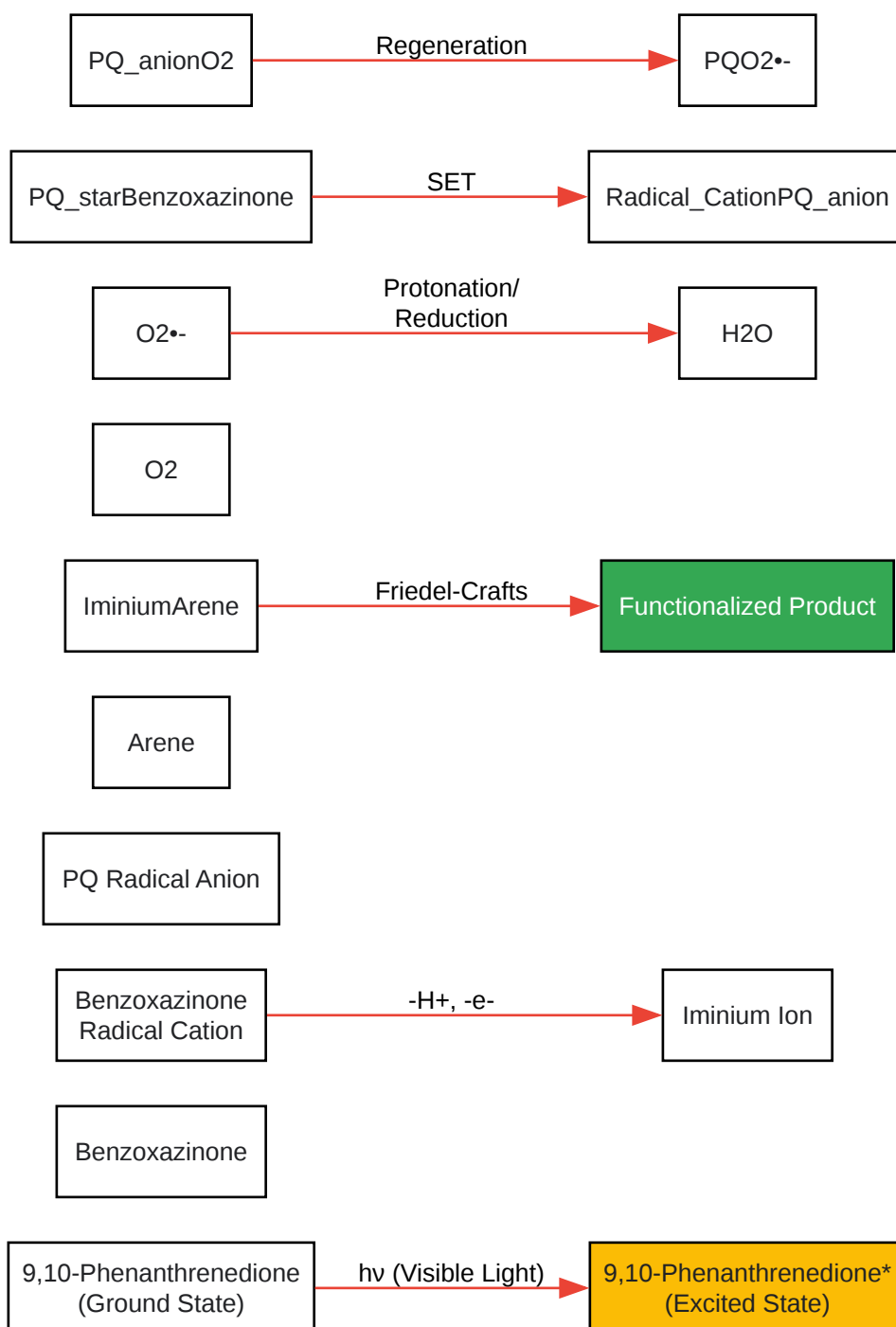
- To a 4 mL reaction vial equipped with a magnetic stir bar, add **9,10-phenanthrenedione** (4.2 mg, 0.02 mmol), Zn(OTf)₂ (14.6 mg, 0.04 mmol), the corresponding 3,4-dihydro-1,4-benzoxazin-2-one (0.2 mmol), and the indole or other arene (0.3 mmol).
- Add 2 mL of dichloromethane to the vial.
- Seal the vial and place it at a distance of approximately 5 cm from a 5W white LED lamp.
- Irradiate the reaction mixture at room temperature with continuous stirring for 24 hours.
- Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
- Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations



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Caption: Experimental workflow for the photocatalytic functionalization.



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Caption: Proposed photocatalytic cycle for the Friedel-Crafts reaction.

Application 2: Synthesis of Polysubstituted Quinolines via Photocatalytic Electrocyclization

This application note describes a mild and efficient method for the synthesis of polysubstituted quinolines from 2-vinylarylimines using **9,10-phenanthrene-9,10-dione** as a visible-light photocatalyst.^[6] This protocol avoids the harsh conditions often associated with traditional quinoline syntheses and provides access to a diverse range of quinoline derivatives in high yields.

Reaction Principle

The reaction is proposed to proceed through a one-electron oxidation of the 2-vinylarylimine substrate by the photoexcited **9,10-phenanthrene-9,10-dione**.^[6] This single-electron transfer (SET) generates an iminium cation radical, which then undergoes an electrocyclization reaction. Subsequent deprotonation and dehydrogenation steps lead to the formation of the aromatic quinoline product. Molecular oxygen serves as the terminal oxidant to regenerate the ground-state photosensitizer.^[6]

Quantitative Data Summary

The following table presents the yields for the synthesis of various polysubstituted quinolines.

Entry	2-Vinylarylimine Substrate	Product	Yield (%)	Reaction Time (h)
1	(E)-N-(2-vinylphenyl)methylene)aniline	2-phenylquinoline	95	1
2	(E)-N-(4-methyl-2-vinylphenyl)methylene)aniline	2-phenyl-7-methylquinoline	92	1
3	(E)-N-(4-methoxy-2-vinylphenyl)methylene)aniline	2-phenyl-7-methoxyquinoline	88	1
4	(E)-N-(2-vinylphenyl)methylene)-4-methoxyaniline	2-(4-methoxyphenyl)quinoline	90	1
5	(E)-N-(2-(prop-1-en-2-yl)phenyl)methylene)aniline	4-methyl-2-phenylquinoline	85	2

Experimental Protocol

Materials:

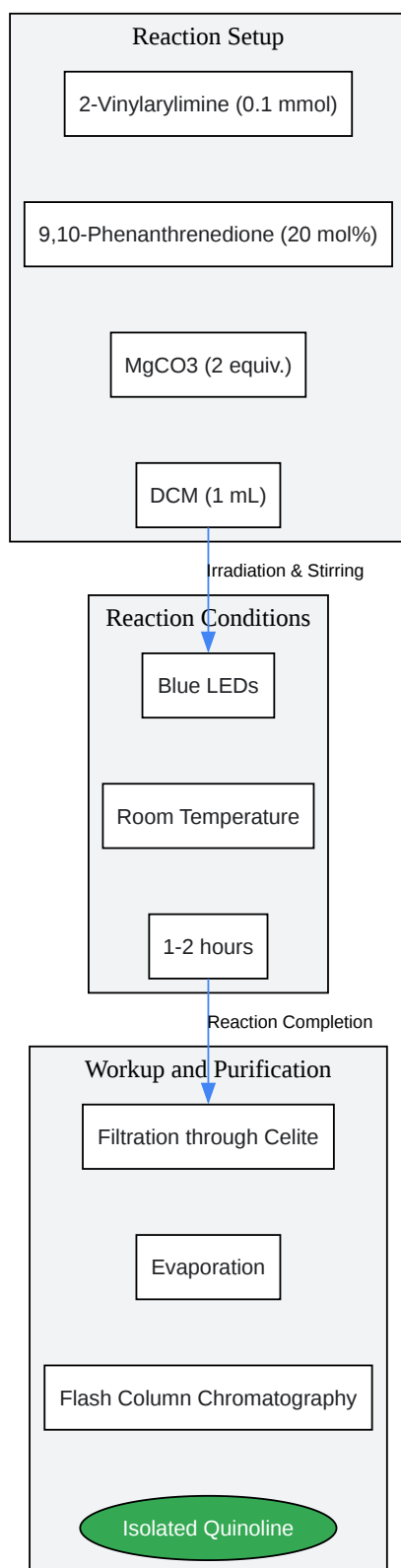
- **9,10-Phenanthrene-9,10-dione** (20 mol%)
- Substituted 2-vinylarylimine (0.1 mmol)
- Magnesium carbonate (MgCO₃) (2 equiv.)
- Dichloromethane (DCM) (1 mL)

- Blue LEDs
- Reaction tube with a magnetic stir bar
- Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

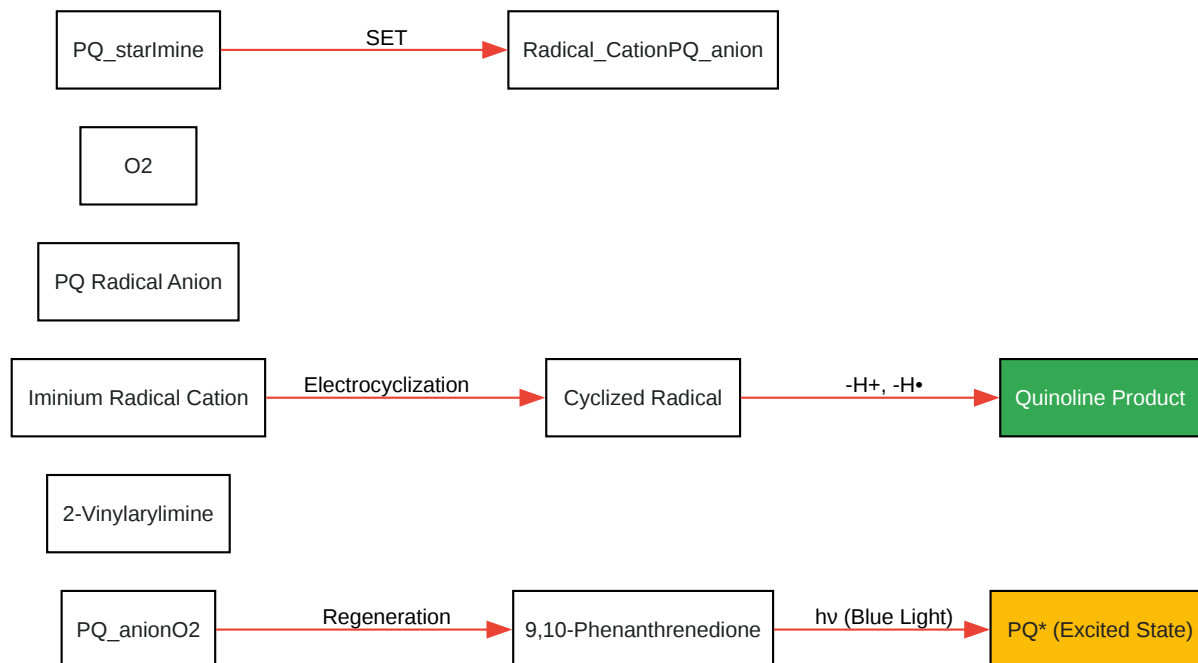
- To a reaction tube equipped with a magnetic stir bar, add **9,10-phenanthrenedione** (4.2 mg, 0.02 mmol), the 2-vinylarylimine (0.1 mmol), and magnesium carbonate (16.8 mg, 0.2 mmol).
- Add 1 mL of dichloromethane to the reaction tube.
- Seal the tube and place it in a reactor equipped with blue LEDs.
- Irradiate the reaction mixture at room temperature with vigorous stirring for the specified reaction time (typically 1-2 hours).
- After the reaction is complete (monitored by TLC), filter the reaction mixture through a short pad of celite to remove MgCO_3 .
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure quinoline derivative.
- Characterize the purified product using standard analytical techniques (^1H NMR, ^{13}C NMR, HRMS).

Visualizations



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Caption: Experimental workflow for the synthesis of polysubstituted quinolines.



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Caption: Proposed mechanism for the photocatalytic synthesis of quinolines.

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